N-[(4-chlorophenyl)methyl]-3-(2-fluorophenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide
Description
N-[(4-Chlorophenyl)methyl]-3-(2-fluorophenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a triazoloquinazoline derivative characterized by a fused heterocyclic core. Its structure includes:
- A triazolo[1,5-a]quinazoline backbone with a 5-oxo group.
- A 4-chlorobenzyl substituent at the N-position.
- A 2-fluorophenyl group at position 3.
- A carboxamide moiety at position 7.
This compound is hypothesized to exhibit pharmacological activity due to structural similarities to kinase inhibitors (e.g., EGFR or Aurora kinase inhibitors), where quinazoline derivatives are well-documented .
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-3-(2-fluorophenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClFN5O2/c24-15-8-5-13(6-9-15)12-26-22(31)14-7-10-17-19(11-14)30-21(27-23(17)32)20(28-29-30)16-3-1-2-4-18(16)25/h1-11,29H,12H2,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRQDFASPVNJBTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNN3C2=NC(=O)C4=C3C=C(C=C4)C(=O)NCC5=CC=C(C=C5)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClFN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence focuses on 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde (), a pyrazole derivative. While structurally distinct from the triazoloquinazoline core, key comparisons can be made based on substituents and functional groups.
Structural and Functional Group Analysis
Pharmacological Implications
- Target Compound : The triazoloquinazoline scaffold is associated with kinase inhibition and anticancer activity. The 2-fluorophenyl group may enhance binding specificity, while the carboxamide could improve solubility .
- Compound : Pyrazole derivatives are often explored as anti-inflammatory or antimicrobial agents. The trifluoromethyl and sulfanyl groups may confer metabolic stability and hydrophobic interactions .
Key Research Findings and Hypotheses
- Structural Diversity : The triazoloquinazoline core offers rigidity for target binding, whereas pyrazoles provide flexibility for diverse substituent arrangements.
- Halogen Effects : Both compounds utilize chloro substituents for lipophilicity, but the target compound’s 2-fluorophenyl group may reduce off-target interactions compared to ’s 3-chlorophenylsulfanyl group.
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